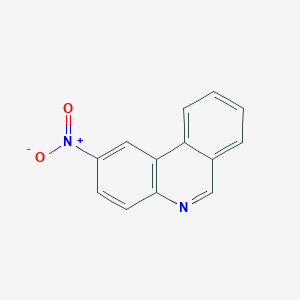
2-Nitrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the second position of the phenanthridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitrophenanthridine can be synthesized through several methods. One common approach involves the nitration of phenanthridine using nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Major Products Formed:
Reduction: 2-Aminophenanthridine.
Oxidation: 2-Nitrosophenanthridine.
Substitution: Various substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
2-Nitrophenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 2-nitrophenanthridine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The nitro group also plays a role in the compound’s reactivity, influencing its redox properties and interactions with biological molecules.
Comparación Con Compuestos Similares
Phenanthridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Aminophenanthridine: The reduced form of 2-nitrophenanthridine, with different chemical properties and applications.
2-Nitroacridine: Another nitrogen-containing heterocycle with a similar structure but different biological activity.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Propiedades
Número CAS |
137531-20-5 |
|---|---|
Fórmula molecular |
C13H8N2O2 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-nitrophenanthridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-14-13/h1-8H |
Clave InChI |
VNGBWZWREQUEMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



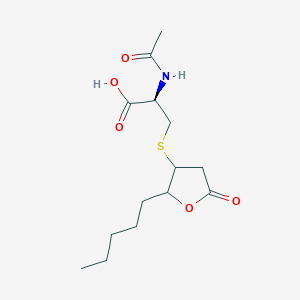
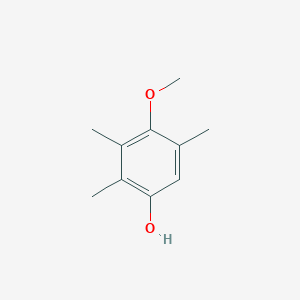
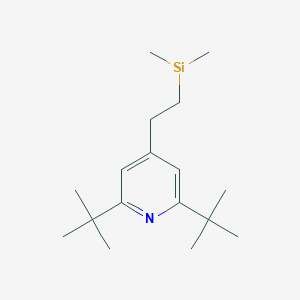
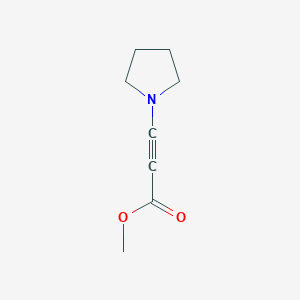
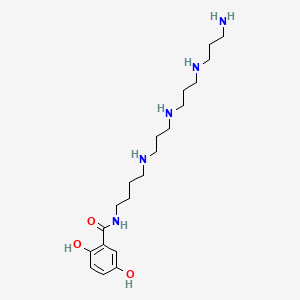
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
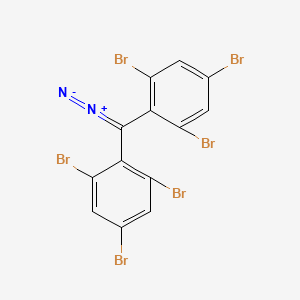
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
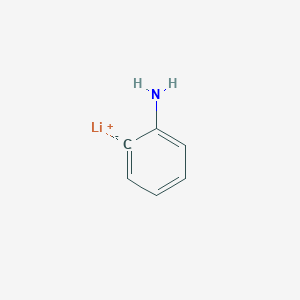
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

